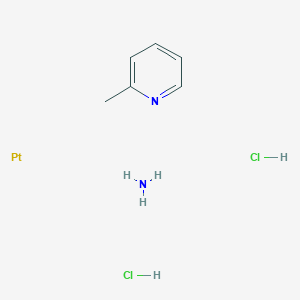
Azane;2-methylpyridine;platinum;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;2-methylpyridine;platinum;dihydrochloride, also known as picoplatin, is a platinum-based antineoplastic agent. It is a derivative of cisplatin, designed to overcome resistance to platinum-based chemotherapy. Picoplatin is used primarily in the treatment of solid tumors, including lung, ovarian, colorectal, and hormone-refractory prostate cancers .
Vorbereitungsmethoden
The synthesis of azane;2-methylpyridine;platinum;dihydrochloride involves the reaction of platinum(II) chloride with 2-methylpyridine and ammonia. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The product is then purified through recrystallization .
Industrial production methods for this compound are similar but scaled up to meet the demands of pharmaceutical manufacturing. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Azane;2-methylpyridine;platinum;dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can be oxidized or reduced, altering its oxidation state and reactivity.
Complex Formation: It forms complexes with DNA, which is crucial for its anticancer activity.
Common reagents used in these reactions include various ligands, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Azane;2-methylpyridine;platinum;dihydrochloride has several scientific research applications:
Chemistry: It is used to study the coordination chemistry of platinum complexes and their interactions with biological molecules.
Biology: Researchers use it to investigate the mechanisms of drug resistance in cancer cells.
Medicine: It is in clinical trials for the treatment of various cancers, including non-small cell lung cancer and prostate cancer
Industry: It is used in the development of new platinum-based chemotherapeutic agents.
Wirkmechanismus
The mechanism of action of azane;2-methylpyridine;platinum;dihydrochloride involves its interaction with DNA. The compound forms both inter- and intra-strand cross-linkages in the DNA, which inhibits DNA replication and transcription. This leads to the induction of apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in the DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Azane;2-methylpyridine;platinum;dihydrochloride is unique compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. Its design includes a 2-methylpyridine ligand, which provides steric hindrance and helps overcome resistance mechanisms that affect other platinum drugs . Similar compounds include:
Cisplatin: The first platinum-based chemotherapeutic agent.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity.
Oxaliplatin: Used primarily for colorectal cancer.
This compound stands out due to its ability to circumvent resistance and its broader spectrum of activity against various solid tumors .
Eigenschaften
Molekularformel |
C6H12Cl2N2Pt |
|---|---|
Molekulargewicht |
378.16 g/mol |
IUPAC-Name |
azane;2-methylpyridine;platinum;dihydrochloride |
InChI |
InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3; |
InChI-Schlüssel |
CEDYDJSCEXCXRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=N1.N.Cl.Cl.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















